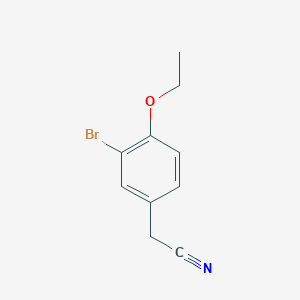

![molecular formula C17H18N2O3 B2827125 ETHYL 4-[(BENZYLCARBAMOYL)AMINO]BENZOATE CAS No. 894498-05-6](/img/structure/B2827125.png)

ETHYL 4-[(BENZYLCARBAMOYL)AMINO]BENZOATE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

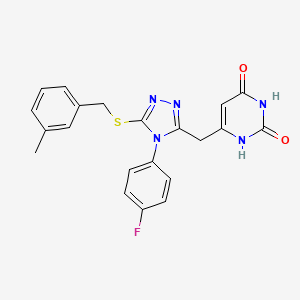

ETHYL 4-[(BENZYLCARBAMOYL)AMINO]BENZOATE is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a benzoic acid derivative, which is further substituted with a benzylcarbamoylamino group

Mecanismo De Acción

Target of Action

Ethyl 4-(benzylcarbamoylamino)benzoate is a derivative of benzocaine , a local anesthetic that acts by preventing transmission of impulses along nerve fibers and at nerve endings . Therefore, the primary targets of Ethyl 4-(benzylcarbamoylamino)benzoate are likely to be similar, namely the sodium channels on nerve cells .

Mode of Action

The compound diffuses into nerve cells where it binds to sodium channels, preventing the channels from opening, and blocking the influx of sodium ions . Nerve cells unable to allow sodium into cells cannot depolarize and conduct nerve impulses .

Biochemical Pathways

Benzocaine derivatives have been associated with antimicrobial, anti-inflammatory, and anticancer activities, as a result of inhibition of acetylcholine esterase, cyclooxygenase, fatty acid transport protein, and human immunodeficiency virus .

Pharmacokinetics

Benzocaine, a structurally similar compound, has a low pka value (26) and solubility in aqueous conditions (04 mg/ml), which allows it to remain localized in wounds, providing long-term pain relief . These properties may also apply to Ethyl 4-(benzylcarbamoylamino)benzoate.

Result of Action

Benzocaine derivatives have shown promising features that could be correlated with their biological activities . For example, some bioactive modifications of benzocaine have been used for the treatment of neurodegenerative disorders such as Alzheimer’s, Parkinson’s disease, stroke, and as antitumor agents .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl 4-(benzylcarbamoylamino)benzoate. For example, higher initial concentration of the compound, stronger optical power, and lower pH could stimulate the formation of transformation products . .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(benzylcarbamoylamino)benzoate typically involves a multi-step process. One common method includes the esterification of 4-aminobenzoic acid with ethanol in the presence of a catalyst to form ethyl 4-aminobenzoate. This intermediate is then reacted with benzyl isocyanate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of ethyl 4-(benzylcarbamoylamino)benzoate may involve continuous-flow synthesis techniques to optimize reaction times and yields. These methods ensure high conversion rates and selectivity, making the process more efficient and scalable for commercial applications .

Análisis De Reacciones Químicas

Types of Reactions

ETHYL 4-[(BENZYLCARBAMOYL)AMINO]BENZOATE can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Reduction: The compound can be reduced using reagents like lithium aluminum hydride to form the corresponding amine.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed

Hydrolysis: 4-(benzylcarbamoylamino)benzoic acid and ethanol.

Reduction: 4-(benzylcarbamoylamino)benzylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

ETHYL 4-[(BENZYLCARBAMOYL)AMINO]BENZOATE has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Comparación Con Compuestos Similares

ETHYL 4-[(BENZYLCARBAMOYL)AMINO]BENZOATE can be compared with other similar compounds such as:

Ethyl 4-aminobenzoate: A simpler ester with local anesthetic properties.

Benzocaine: Another ester used as a local anesthetic, known for its effectiveness and low toxicity.

Tetracaine: A more potent local anesthetic with a similar mechanism of action.

Propiedades

IUPAC Name |

ethyl 4-(benzylcarbamoylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-2-22-16(20)14-8-10-15(11-9-14)19-17(21)18-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H2,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWYJNVFPDNEYTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((2,4-dichlorobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2827044.png)

![1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(4-phenoxyphenyl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2827047.png)

![methyl 6-acetyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2827051.png)

![N-(3-chloro-4-methylphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2827056.png)

![N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2827059.png)

![1-(1,2-benzoxazol-3-yl)-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]methanesulfonamide](/img/structure/B2827060.png)

![5-((3-Methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2827062.png)

![N-[1-(prop-2-yn-1-yl)piperidin-4-yl]-N-(2,2,2-trifluoroethyl)methanesulfonamide](/img/structure/B2827063.png)